molecular formula C15H14N4OS B2469835 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide CAS No. 1147831-13-7

4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2469835
CAS RN: 1147831-13-7
M. Wt: 298.36
InChI Key: MTSTYINGPWKDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide, also known as MTA, is a small molecule inhibitor of the enzyme methylthioadenosine phosphorylase (MTAP). MTAP is involved in the metabolism of the natural compound methylthioadenosine (MTA), which is produced during the breakdown of S-adenosylmethionine (SAM) and has been shown to have anti-inflammatory properties. MTA has been implicated in several biological processes, including cell proliferation, apoptosis, and immune response modulation. MTA is also involved in the regulation of epigenetic modifications, such as DNA methylation and histone acetylation.

Scientific Research Applications

Synthesis and Anticancer Applications A notable application of related compounds involves their synthesis for use as anticancer agents. For instance, derivatives synthesized from benzimidazole–thiazole have been studied for their cytotoxic activity against different cancer cell lines, including HepG2 and PC12, demonstrating promising anticancer activities (Nofal et al., 2014). These findings underscore the compound's potential in developing new cancer therapies.

Supramolecular Gelators Another research direction involves the compound's derivatives as new series of supramolecular gelators. The role of methyl functionality and multiple non-covalent interactions, such as S⋯O interactions and π-π interactions, have been explored to understand their gelation behavior. This has implications for material science and drug delivery systems, where such gelators can be used for controlled release and stability enhancement of therapeutics (Yadav & Ballabh, 2020).

Cardiac Electrophysiological Activity Research into N-substituted-4-(1H-imidazol-1-yl)benzamides has revealed their potential as new selective class III agents with cardiac electrophysiological activity. These compounds have shown efficacy comparable to existing agents in in vitro and in vivo models, suggesting their use in addressing cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial and Antiulcer Agents Derivatives have also been synthesized for their antimicrobial activity, indicating their potential use in treating infections. Additionally, some compounds have been explored as antiulcer agents, highlighting their versatility and potential in various therapeutic areas (Elmagd et al., 2017).

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-11-8-17-15(21-11)18-14(20)13-4-2-12(3-5-13)9-19-7-6-16-10-19/h2-8,10H,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSTYINGPWKDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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